

Application Notes and Protocols: Synthesis of LASSBio-1359 from Benzohydrazide

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Compound of Interest

Compound Name: LASSBio-1359

Cat. No.: B12373798

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Abstract

This document provides a detailed protocol for the synthesis of **LASSBio-1359**, (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, a known adenosine A2A receptor agonist with anti-inflammatory properties. The synthesis is a two-step process commencing with the N-methylation of benzohydrazide, followed by a condensation reaction with 3,4-dimethoxybenzaldehyde. This application note includes comprehensive experimental procedures, tables of reagents and expected quantitative data, and a visualization of the synthetic workflow. Additionally, a diagram of the putative signaling pathway of **LASSBio-1359**, illustrating its mechanism of action in the inhibition of Tumor Necrosis Factor-alpha (TNF- α), is provided.

Introduction

LASSBio-1359 is a synthetic N-acylhydrazone derivative that has been identified as a potent agonist of the adenosine A2A receptor. Activation of this receptor subtype is associated with a range of physiological effects, including vasodilation and the modulation of inflammatory responses. Specifically, agonism at the A2A receptor has been shown to inhibit the production of pro-inflammatory cytokines such as TNF- α , making **LASSBio-1359** a person of interest for the development of novel anti-inflammatory therapeutics. The synthesis of **LASSBio-1359** is accessible through a straightforward two-step synthetic route, which is detailed in this protocol.

Synthesis of LASSBio-1359

The synthesis of **LASSBio-1359** from benzohydrazide is achieved in two sequential steps:

- Step 1: N-methylation of Benzohydrazide to yield N-methylbenzohydrazide.
- Step 2: Condensation of N-methylbenzohydrazide with 3,4-dimethoxybenzaldehyde to yield **LASSBio-1359**.

Experimental Protocols

Step 1: Synthesis of N-methylbenzohydrazide

This protocol is adapted from general methods for the N-alkylation of hydrazide derivatives.

Materials and Reagents:

Reagent	Formula	MW (g/mol)	Molar Eq.	Quantity
Benzohydrazide	$C_7H_8N_2O$	136.15	1.0	1.36 g
Potassium Carbonate	K_2CO_3	138.21	1.5	2.07 g
Methyl Iodide	CH_3I	141.94	1.1	0.70 mL
Acetone	C_3H_6O	58.08	-	50 mL

Procedure:

- To a 100 mL round-bottom flask, add benzohydrazide (1.36 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
- Add 50 mL of dry acetone to the flask and stir the suspension at room temperature for 15 minutes.
- Slowly add methyl iodide (0.70 mL, 11 mmol) to the suspension.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Wash the solid residue with a small amount of acetone.
- Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude N-methylbenzohydrazide.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Expected Results:

Parameter	Value
Yield	75-85%
Physical State	White to off-white solid
Melting Point	Not available

Step 2: Synthesis of **LASSBio-1359** ((E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide)

This protocol is based on standard procedures for the synthesis of N-acylhydrazones via condensation.

Materials and Reagents:

Reagent	Formula	MW (g/mol)	Molar Eq.	Quantity
N-methylbenzohydrazide	$C_8H_{10}N_2O$	150.18	1.0	1.50 g
3,4-Dimethoxybenzaldehyde	$C_9H_{10}O_3$	166.17	1.0	1.66 g
Ethanol	C_2H_5OH	46.07	-	30 mL
Glacial Acetic Acid	CH_3COOH	60.05	Catalytic	2-3 drops

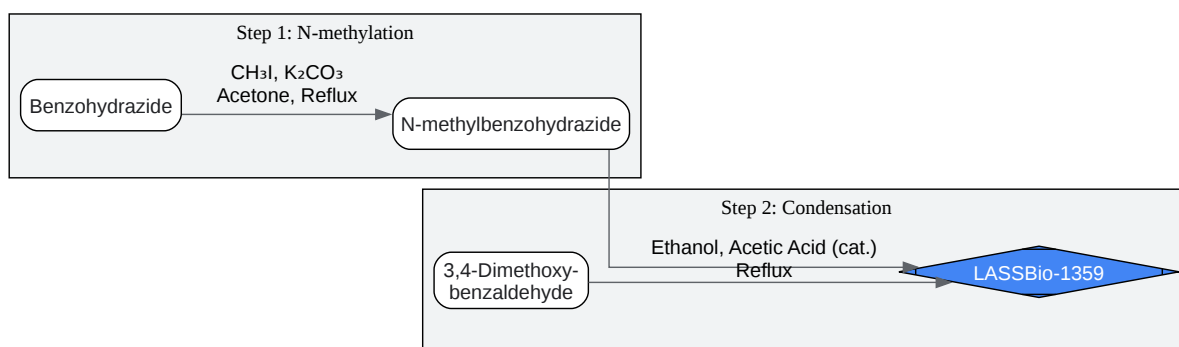
Procedure:

- In a 50 mL round-bottom flask, dissolve N-methylbenzohydrazide (1.50 g, 10 mmol) in 20 mL of ethanol.
- In a separate beaker, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 10 mL of ethanol.
- Add the 3,4-dimethoxybenzaldehyde solution to the N-methylbenzohydrazide solution with stirring.
- Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
- Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
- Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
- Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
- Dry the product in a vacuum oven to obtain **LASSBio-1359**. The product can be further purified by recrystallization from ethanol if necessary.

Expected Results for **LASSBio-1359**:

Parameter	Value
Yield	80-90%
Physical State	Crystalline solid
Melting Point	~179 °C (for a similar analogue)
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₃
Molecular Weight	298.34 g/mol

Synthesis Workflow

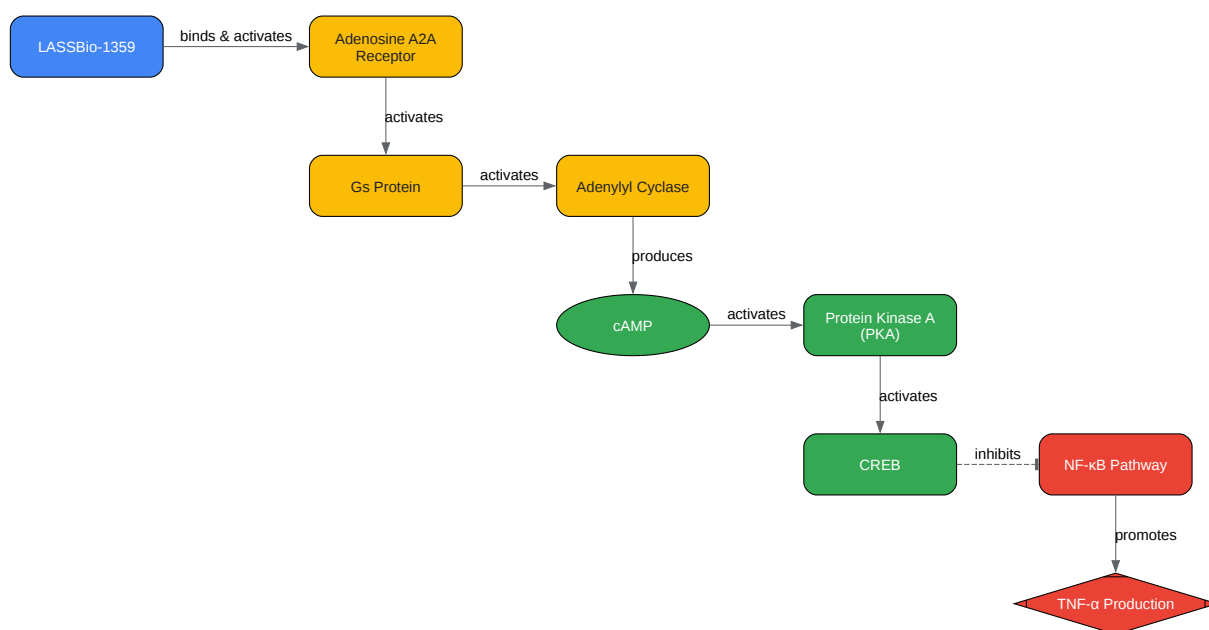


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Caption: Workflow for the two-step synthesis of **LASSBio-1359**.

Signaling Pathway of LASSBio-1359

LASSBio-1359 acts as an agonist for the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the inhibition of TNF- α production, a key mediator of inflammation.



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Caption: Putative signaling pathway of **LASSBio-1359**.

Safety Precautions

- All experiments should be conducted in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.
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